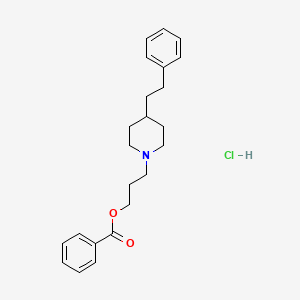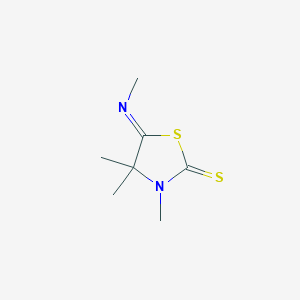
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and catalyst presence are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution could result in various substituted thiazolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as enzyme inhibitors or drug candidates.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-Thiazolidinethione
- 3,4-Dimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
- 5-Methyl-1,3-thiazolidine-2-thione
Uniqueness
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
80102-30-3 |
|---|---|
Formule moléculaire |
C7H12N2S2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
3,4,4-trimethyl-5-methylimino-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H12N2S2/c1-7(2)5(8-3)11-6(10)9(7)4/h1-4H3 |
Clé InChI |
VHUKSMGKORQZCD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NC)SC(=S)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



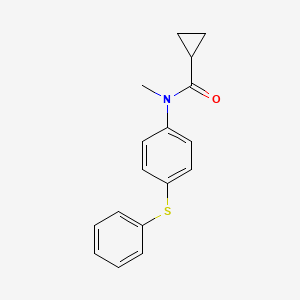

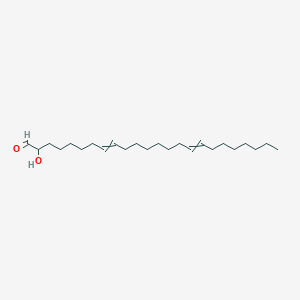

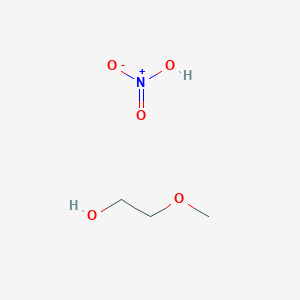
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
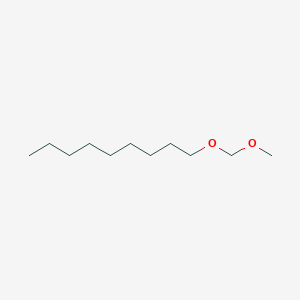
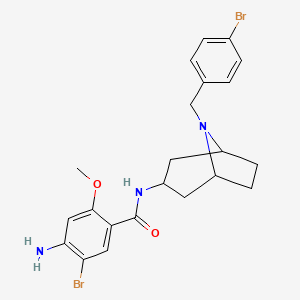


![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
